2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d][1,2,3]triazole moiety linked to a pyrimidine ring via an acetamide bridge, with a methoxybenzyl group attached to the pyrimidine ring. The unique structure of this compound makes it a valuable candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-phenylenediamine derivative, under acidic conditions.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative.
Coupling of the benzo[d][1,2,3]triazole and pyrimidine rings: This step involves the formation of an acetamide bridge between the two rings, typically using an acylation reaction with an appropriate acylating agent.
Introduction of the methoxybenzyl group: The final step involves the attachment of the methoxybenzyl group to the pyrimidine ring, which can be achieved through an etherification reaction using a methoxybenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may exhibit pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar triazole moiety and have been studied for their anticancer properties.
2-(2H-1,2,3-triazol-2-yl)benzoic acids: These compounds also contain a triazole ring and have been explored for their potential as building blocks in organic synthesis.
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound features a triazole-pyridine motif and has been used in coordination chemistry and supramolecular assemblies.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide is unique due to its combination of a benzo[d][1,2,3]triazole moiety, a pyrimidine ring, and a methoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-28-17-9-5-2-6-14(17)12-29-20-10-18(21-13-22-20)23-19(27)11-26-16-8-4-3-7-15(16)24-25-26/h2-10,13H,11-12H2,1H3,(H,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWPJXYFSKVXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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